

AZD4017: A Selective 11 β -HSD1 Inhibitor - A Technical Guide

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Compound of Interest

Compound Name: AZD 4017

Cat. No.: B1684383

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Abstract

AZD4017 is a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2] This targeted inhibition modulates local glucocorticoid levels in key metabolic tissues, offering a promising therapeutic avenue for a range of conditions, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][3] This technical guide provides a comprehensive overview of AZD4017, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy and pharmacodynamics.

Introduction: The Role of 11 β -HSD1 in Metabolism

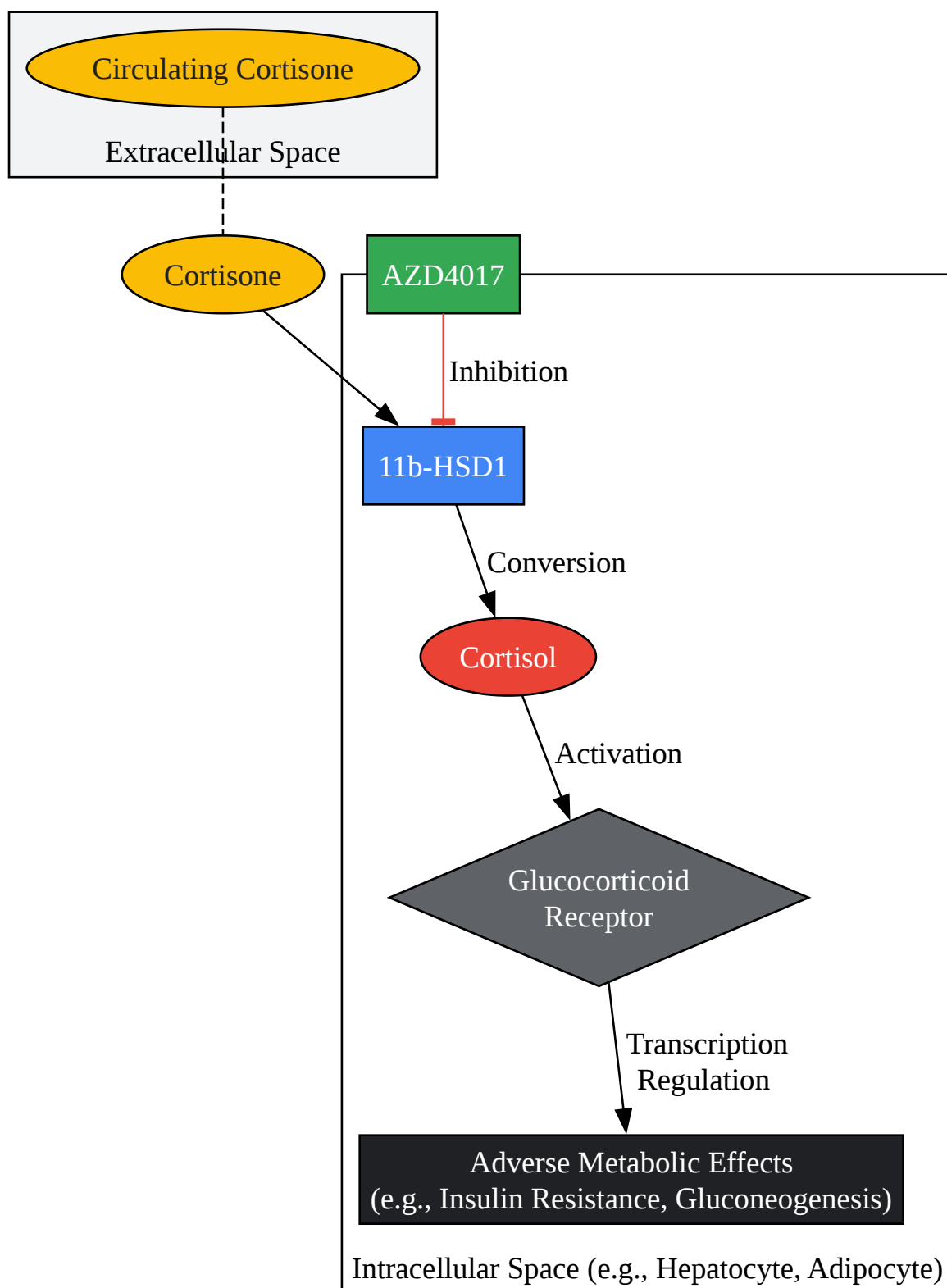
The enzyme 11 β -HSD1 plays a crucial role in regulating the availability of active glucocorticoids, primarily cortisol, within specific tissues.[4] Unlike the systemic regulation of cortisol by the hypothalamic-pituitary-adrenal (HPA) axis, 11 β -HSD1 provides a local control mechanism.[3] It is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] In these tissues, the conversion of circulating inactive cortisone to active cortisol by 11 β -HSD1 can amplify glucocorticoid receptor activation.[4] Dysregulation of 11 β -HSD1 activity, leading to tissue-specific glucocorticoid excess, has been implicated in the pathophysiology of obesity, insulin resistance, and other components of the metabolic syndrome.[5] Therefore, selective inhibition of 11 β -HSD1 presents a targeted approach to

mitigate the detrimental effects of excess local cortisol without suppressing systemic anti-inflammatory responses.[1]

AZD4017: Mechanism of Action and Selectivity

AZD4017 is a potent, selective, and orally bioavailable small molecule inhibitor of 11 β -HSD1.[1]
[6] It competitively binds to the enzyme, preventing the conversion of cortisone to cortisol.[1]
This selective action reduces intracellular cortisol concentrations in target tissues, thereby diminishing the activation of glucocorticoid receptors and mitigating the downstream metabolic consequences.[1]

Signaling Pathway of 11 β -HSD1 and Inhibition by AZD4017



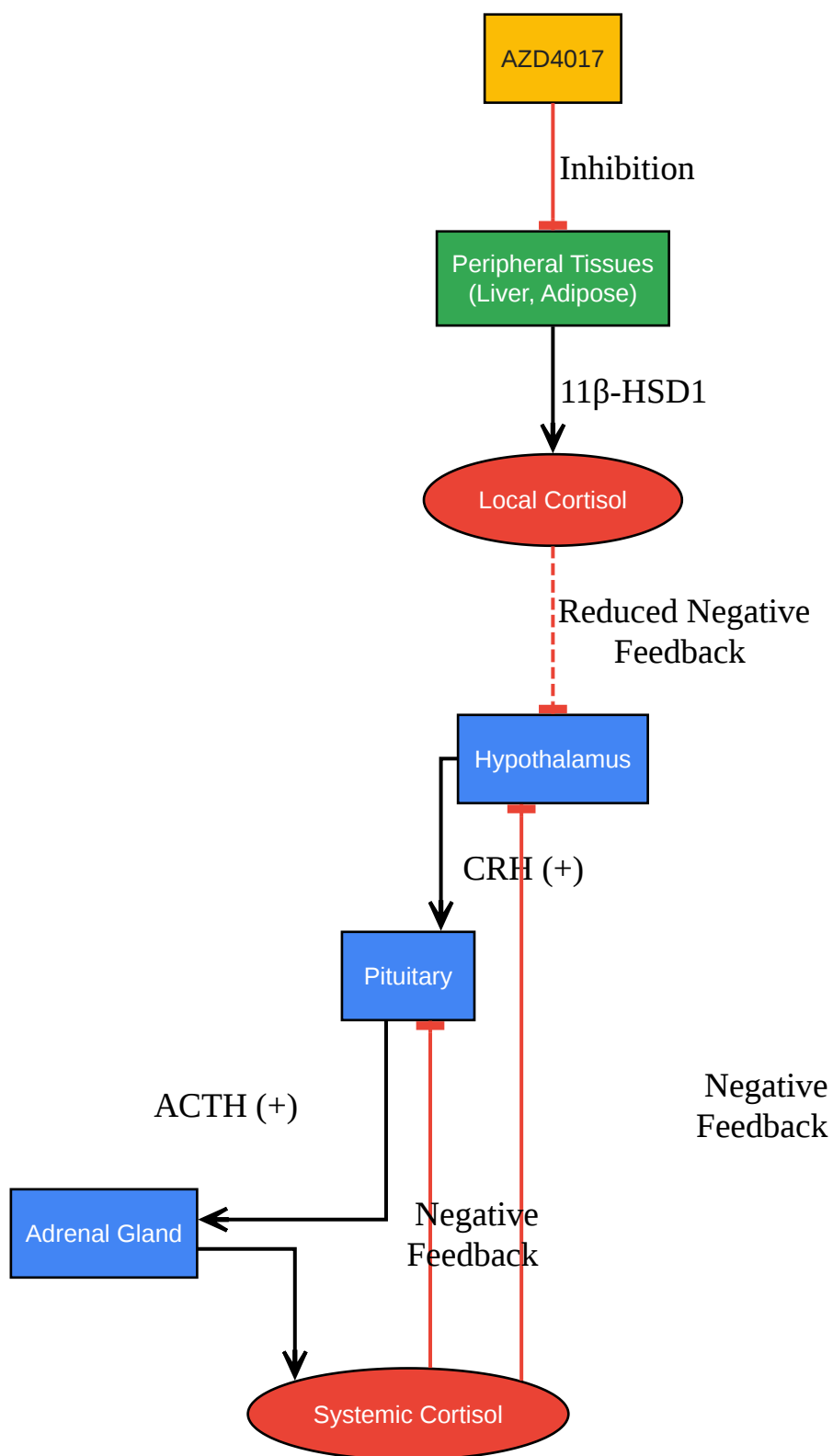
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Figure 2: Generalized clinical trial workflow.

Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Inhibition of peripheral cortisol production by AZD4017 can lead to a compensatory activation of the HPA axis. [3]Clinical studies have observed a significant increase in plasma adrenocorticotrophic hormone (ACTH) levels in individuals treated with AZD4017. [1]However, these increased ACTH levels generally remain within the normal physiological range. [1]This observation is a critical consideration in the long-term safety profile of 11 β -HSD1 inhibitors.

HPA Axis Feedback Loop and the Effect of AZD4017



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Figure 3: HPA axis and AZD4017 interaction.

Conclusion

AZD4017 has demonstrated potent and selective inhibition of 11 β -HSD1 in both preclinical and clinical settings. Its ability to modulate local cortisol levels has shown therapeutic potential in conditions characterized by metabolic dysregulation. While the clinical development of AZD4017 for broad metabolic indications has faced challenges, the data generated from its investigation have significantly advanced our understanding of the role of 11 β -HSD1 in human physiology and disease. Further research may explore its utility in more targeted applications or as part of combination therapies. This technical guide provides a foundational resource for scientists and researchers continuing to explore the therapeutic potential of selective 11 β -HSD1 inhibition.

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